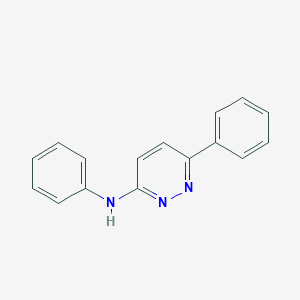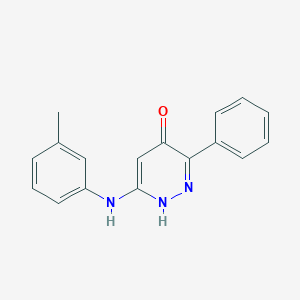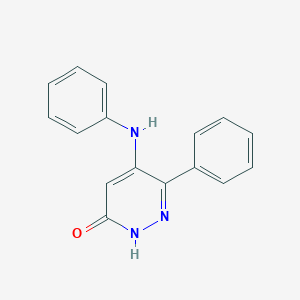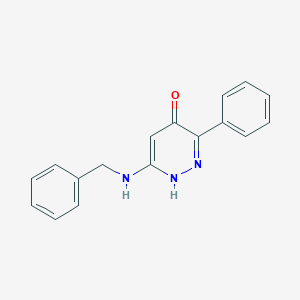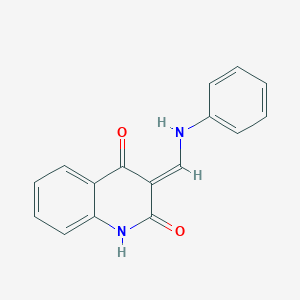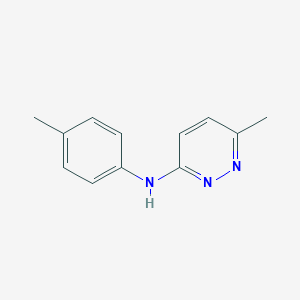
6-methyl-N-(4-methylphenyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(4-methylphenyl)-3-pyridazinamine is a chemical compound that belongs to the pyridazine class of compounds. It is commonly known as MPyPA and has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
MPyPA has been studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases. In cancer treatment, MPyPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, MPyPA has been studied for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of MPyPA is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This leads to the disruption of cellular homeostasis and ultimately results in cell death.
Biochemical and Physiological Effects:
MPyPA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. In neurological disorders, MPyPA has been found to improve cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine. In infectious diseases, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPyPA in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes.
Orientations Futures
There are several future directions for research on MPyPA. One direction is to further investigate its mechanism of action and identify specific enzymes or proteins that it targets. This could lead to the development of more targeted therapies for cancer and other diseases. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. MPyPA has been shown to have antibacterial and antifungal properties, which could be useful in developing new pesticides or cleaning agents. Overall, the potential applications of MPyPA are vast, and further research is needed to fully understand its capabilities.
Méthodes De Synthèse
The synthesis of MPyPA involves the reaction of 4-methylbenzenamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 6-methyl-N-(4-methylphenyl)-3-pyridazinamine. This method has been optimized to produce high yields of MPyPA with high purity.
Propriétés
Nom du produit |
6-methyl-N-(4-methylphenyl)-3-pyridazinamine |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
6-methyl-N-(4-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-9-3-6-11(7-4-9)13-12-8-5-10(2)14-15-12/h3-8H,1-2H3,(H,13,15) |
Clé InChI |
VLXMQKNDLDDFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



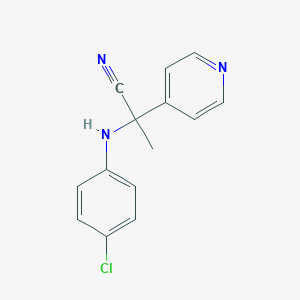
![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
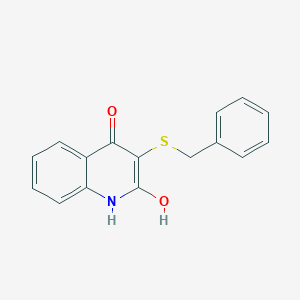
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
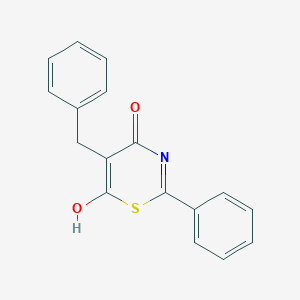
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)
